- Photokinetics of two novel photochromic diarylethenes derived from benzothiophene, International Journal of Chemical Kinetics, 2012, 44(11), 736-744

Cas no 90560-10-4 (6-methoxy-1-benzothiophene)

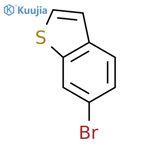

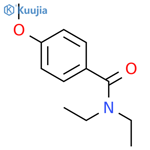

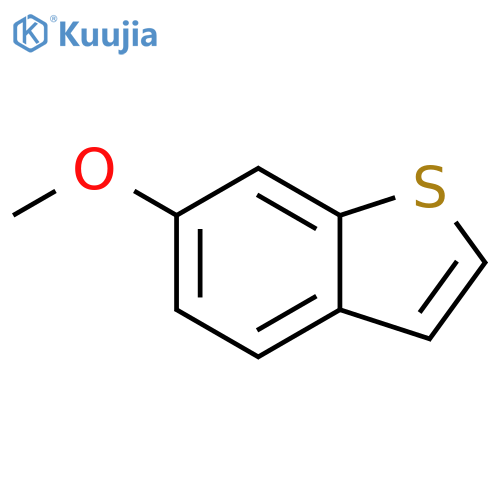

6-methoxy-1-benzothiophene structure

Nom du produit:6-methoxy-1-benzothiophene

Numéro CAS:90560-10-4

Le MF:C9H8OS

Mégawatts:164.224221229553

MDL:MFCD13181215

CID:788609

PubChem ID:13634237

6-methoxy-1-benzothiophene Propriétés chimiques et physiques

Nom et identifiant

-

- 6-Methoxybenzo[b]thiophene

- 6-Methoxy-1-benzothiophene

- 6-Methoxybenzo(b)thiophene

- BENZO[B]THIOPHENE, 6-METHOXY-

- 6-methoxy-benzo[b]thiophene

- Benzo[b]thiophene,6-methoxy-

- AK109893

- zlchem 184

- 6-Methoxybenzothiophene

- 6-Methoxy-benzothiophene

- 6-methoxybenzo[b]-thiophene

- 6-Methoxy -benzo[b]thiophene

- 1-benzothien-6-yl methyl ether

- 6-(methyloxy)-1-benzothiophene

- ZLB0175

- WGDVDMKNSDCNGB-UHFFFAOYSA-N

- BCP31108

- CM0075

- 5075AC

- A

- 6-Methoxybenzo[b]thiophene (ACI)

- 6-Methoxythianaphthene

- SY122383

- DB-032186

- CS-B0373

- SCHEMBL155194

- SB22884

- 6-Methoxy-1-benzothiophene;Benzo[b]thiophene, 6-methoxy-

- DTXSID70545514

- 90560-10-4

- MFCD13181215

- GS-6187

- AKOS016009085

- 6-methoxy-1-benzothiophene

-

- MDL: MFCD13181215

- Piscine à noyau: 1S/C9H8OS/c1-10-8-3-2-7-4-5-11-9(7)6-8/h2-6H,1H3

- La clé Inchi: WGDVDMKNSDCNGB-UHFFFAOYSA-N

- Sourire: O(C)C1C=C2C(C=CS2)=CC=1

Propriétés calculées

- Qualité précise: 164.02958605g/mol

- Masse isotopique unique: 164.02958605g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 2

- Comptage des atomes lourds: 11

- Nombre de liaisons rotatives: 1

- Complexité: 138

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 37.5

- Le xlogp3: 2.9

Propriétés expérimentales

- Point d'ébullition: 268.874°C at 760 mmHg

6-methoxy-1-benzothiophene Informations de sécurité

- Mot signal:Warning

- Description des dangers: H302-H315-H319-H332-H335

- Déclaration d'avertissement: P261-P280-P305+P351+P338

- Conditions de stockage:Keep in dark place,Sealed in dry,2-8°C

6-methoxy-1-benzothiophene PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Alichem | A169004709-5g |

6-Methoxybenzo[b]thiophene |

90560-10-4 | 95% | 5g |

$710.70 | 2023-08-31 | |

| eNovation Chemicals LLC | Y1189479-5g |

6-Methoxybenzothiophene |

90560-10-4 | 95% | 5g |

$535 | 2024-07-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8052-1G |

6-methoxy-1-benzothiophene |

90560-10-4 | 95% | 1g |

¥ 686.00 | 2023-04-13 | |

| Chemenu | CM158349-1g |

6-Methoxybenzo[b]thiophene |

90560-10-4 | 95%+ | 1g |

$173 | 2021-06-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PB170-50mg |

6-methoxy-1-benzothiophene |

90560-10-4 | 98% | 50mg |

177.0CNY | 2021-07-12 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M76220-250mg |

6-Methoxybenzo[b]thiophene |

90560-10-4 | 98% | 250mg |

¥183.0 | 2024-07-19 | |

| eNovation Chemicals LLC | Y1009375-100mg |

6-Methoxy-benzo[b]thiophene |

90560-10-4 | 95% | 100mg |

$155 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8052-100MG |

6-methoxy-1-benzothiophene |

90560-10-4 | 95% | 100MG |

¥ 165.00 | 2023-04-13 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 85R0063-250mg |

6-Methoxy-benzo[b]thiophene |

90560-10-4 | 97% | 250mg |

¥1084.25 | 2025-01-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 85R0063-100mg |

6-Methoxy-benzo[b]thiophene |

90560-10-4 | 97% | 100mg |

¥856.91 | 2025-01-20 |

6-methoxy-1-benzothiophene Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 17 h, rt

1.2 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; rt; 30 min, rt

1.2 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; rt; 30 min, rt

Référence

Méthode de production 2

Conditions de réaction

1.1 Catalysts: Copper bromide (CuBr2) Solvents: Methanol , Dimethylformamide ; 5 h, 110 °C

Référence

- Enantioselective Hydroarylation or Hydroalkenylation of Benzo[b]thiophene 1,1-Dioxides with Organoboranes, Organic Letters, 2021, 23(3), 896-901

Méthode de production 3

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Acetone

1.2 Solvents: Chlorobenzene

1.2 Solvents: Chlorobenzene

Référence

- Dibasic benzo[b]thiophene derivatives as a novel class of active site directed thrombin inhibitors: 4. SAR studies on the conformationally restricted C3-side chain of hydroxybenzo[B]thiophenes, Bioorganic & Medicinal Chemistry Letters, 1999, 9(5), 759-764

Méthode de production 4

Conditions de réaction

1.1 Reagents: Sodium hydroxide , Sodium borohydride Solvents: Methanol ; 1 h, reflux; 12 h, reflux

1.2 Reagents: Sulfuric acid Solvents: Water

1.2 Reagents: Sulfuric acid Solvents: Water

Référence

- Application of directed metalation in synthesis. Part 4: Expedient synthesis of substituted benzo[b]thiophene and naphthothiophene, Tetrahedron, 2003, 59(26), 4767-4774

Méthode de production 5

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 17 h, rt

1.2 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; rt; 30 min, rt

1.2 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; rt; 30 min, rt

Référence

- Ring opening/closure reactions of novel diheteroarylethenes derivatives. Solvent effects, Journal of Physical Organic Chemistry, 2012, 25(11), 925-932

Méthode de production 6

Conditions de réaction

1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; 30 min, 0 °C; 1 h, 0 °C; 0 °C → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

Référence

- Full Color Light Responsive Diarylethene Inks for Reusable Paper, Advanced Functional Materials, 2016, 26(29), 5230-5238

Méthode de production 7

Conditions de réaction

1.1 Solvents: Chlorobenzene ; overnight, reflux; reflux → rt

Référence

- Discovery of Potent Irreversible Pan-Fibroblast Growth Factor Receptor (FGFR) Inhibitors, Journal of Medicinal Chemistry, 2018, 61(20), 9085-9104

Méthode de production 8

Conditions de réaction

1.1 Catalysts: Copper bromide (CuBr) Solvents: Methanol , Dimethylformamide ; 7 h, 110 °C

Référence

- Benzo[b]naphtho[1,2-d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications, Angewandte Chemie, 2022, 61(35),

Méthode de production 9

Conditions de réaction

1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; 25 - 30 °C

Référence

- Synthesis Development of the Selective Estrogen Receptor Degrader (SERD) LSZ102 from a Suzuki Coupling to a C-H Activation Strategy, Organic Process Research & Development, 2020, 24(8), 1405-1419

Méthode de production 10

Conditions de réaction

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , sec-Butyllithium Solvents: Tetrahydrofuran ; -78 °C

1.2 -

1.3 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C

1.4 Reagents: Sodium borohydride Solvents: Methanol

1.2 -

1.3 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C

1.4 Reagents: Sodium borohydride Solvents: Methanol

Référence

- Certain applications of heteroatom directed ortho-metalation in sulfur heterocycles, ARKIVOC (Gainesville, 2003, (9), 158-173

Méthode de production 11

Conditions de réaction

1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; rt

Référence

- Concise synthesis and biological evaluation of 2-Aryl-3-Anilinobenzo[b]thiophene derivatives as potent apoptosis-inducing agents, Bioorganic Chemistry, 2021, 112,

6-methoxy-1-benzothiophene Raw materials

- Benzamide,N,N-diethyl-4-methoxy-

- 6-methoxybenzo[b]thiophen-3(2h)-one

- 6-bromo-1-benzothiophene

- 2-Bromo-1,1-diethoxyethane

- Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy-

- 3-Methoxybenzenethiol

6-methoxy-1-benzothiophene Preparation Products

6-methoxy-1-benzothiophene Littérature connexe

-

Irari Fouad,Zouhair Mechbal,Kathleen I. Chane-Ching,Alain Adenier,Fran?ois Maurel,Jean-Jacques Aaron,Petr Vodicka,Katerina Cernovska,Vaclav Kozmik,Jiri Svoboda J. Mater. Chem. 2004 14 1711

-

Sonsoles Martín-Santamaría,José-Juan Rodríguez,Sonia de Pascual-Teresa,Sandra Gordon,Martin Bengtsson,Ignacio Garrido-Laguna,Belén Rubio-Viqueira,Pedro P. López-Casas,Manuel Hidalgo,Beatriz de Pascual-Teresa,Ana Ramos Org. Biomol. Chem. 2008 6 3486

90560-10-4 (6-methoxy-1-benzothiophene) Produits connexes

- 20532-30-3(5-Methoxy-1-benzothiophene)

- 3781-90-6(4-methoxy-1-benzothiophene)

- 2411265-20-6(2-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl-N-methylacetamide)

- 90817-87-1(5,6,7-trimethyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one)

- 2229455-03-0(3-(4,5-dibromofuran-2-yl)propanal)

- 879683-41-7(potassium 1,3-benzothiazole-2-carboxylate)

- 1807186-32-8(Ethyl 5-bromomethyl-4-cyano-2-nitrobenzoate)

- 781-35-1(1,1-Diphenylacetone)

- 54542-13-1((2S)-pentan-2-amine)

- 2228389-82-8(3-methoxy-3-(2-methoxy-6-methylphenyl)methylazetidine)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:90560-10-4)6-methoxy-1-benzothiophene

Pureté:99%/99%

Quantité:5g/25g

Prix ($):438.0/1534.0